molecular formula C20H16O6S B14622029 Bis(4-methoxyphenyl) thiophene-2,4-dicarboxylate CAS No. 57467-53-5

Bis(4-methoxyphenyl) thiophene-2,4-dicarboxylate

Cat. No.: B14622029
CAS No.: 57467-53-5
M. Wt: 384.4 g/mol
InChI Key: GQNCTQCRSNIAPW-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl) thiophene-2,4-dicarboxylate: is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two 4-methoxyphenyl groups attached to the thiophene ring at the 2 and 4 positions, along with two carboxylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methoxyphenyl) thiophene-2,4-dicarboxylate can be achieved through various methods. One common approach involves the Fiesselmann synthesis, which is a condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is also a notable method for synthesizing thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions: Bis(4-methoxyphenyl) thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate groups to alcohols or aldehydes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Bis(4-methoxyphenyl) thiophene-2,4-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(4-methoxyphenyl) thiophene-2,4-dicarboxylate involves its interaction with various molecular targets and pathways. For instance, it can play a role in signal transduction by regulating the intracellular concentration of cyclic nucleotides . The compound’s structure allows it to interact with specific enzymes and receptors, influencing biological processes at the molecular level.

Comparison with Similar Compounds

Uniqueness: Bis(4-methoxyphenyl) thiophene-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual carboxylate groups and methoxyphenyl substituents make it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

CAS No.

57467-53-5

Molecular Formula

C20H16O6S

Molecular Weight

384.4 g/mol

IUPAC Name

bis(4-methoxyphenyl) thiophene-2,4-dicarboxylate

InChI

InChI=1S/C20H16O6S/c1-23-14-3-7-16(8-4-14)25-19(21)13-11-18(27-12-13)20(22)26-17-9-5-15(24-2)6-10-17/h3-12H,1-2H3

InChI Key

GQNCTQCRSNIAPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC(=CS2)C(=O)OC3=CC=C(C=C3)OC

Origin of Product

United States

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